molecular formula C17H17N3O2S B15257710 4-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine

4-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine

Cat. No.: B15257710
M. Wt: 327.4 g/mol
InChI Key: FBRVUSAXTQLQTE-UHFFFAOYSA-N
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Description

4-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxin ring, a pyrrole ring, and a thiazole ring, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method involves the reaction of 1,4-benzodioxane-6-amine with various reagents to introduce the pyrrole and thiazole rings. For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which can be further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium and lithium hydride (LiH) as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and various halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new alkyl or aryl groups.

Scientific Research Applications

4-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter . This inhibition can enhance cholinergic transmission, potentially offering therapeutic benefits for conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine lies in its combination of the benzodioxin, pyrrole, and thiazole rings, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

IUPAC Name

4-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]-1,3-thiazol-2-amine

InChI

InChI=1S/C17H17N3O2S/c1-10-7-13(14-9-23-17(18)19-14)11(2)20(10)12-3-4-15-16(8-12)22-6-5-21-15/h3-4,7-9H,5-6H2,1-2H3,(H2,18,19)

InChI Key

FBRVUSAXTQLQTE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC3=C(C=C2)OCCO3)C)C4=CSC(=N4)N

Origin of Product

United States

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